(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride
Description
(2R,4S)-2-Hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (BOC)-protected amine at the 4-position. Its molecular formula is C₁₀H₂₀N₂O₃·HCl, with a molar mass of 216.28 g/mol (excluding HCl). Key physicochemical properties include a predicted boiling point of 351.4±35.0°C, a density of 1.11 g/cm³, and a pKa of 12.21±0.40, reflecting its basic nature . The compound is stored at 2–8°C under light protection to prevent decomposition.
Primarily used in peptide synthesis, it acts as an activator, facilitating amino acid coupling reactions. However, a critical note: erroneously associates this compound with the acronym "HBTU," which typically refers to a uranium-based coupling reagent (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate).
Properties
IUPAC Name |
tert-butyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASECDCFXDYHN-KZYPOYLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride typically follows these key steps:
- Starting Material: A suitable chiral pyrrolidine derivative, often with defined stereochemistry at the 2 and 4 positions.
- Amino Group Protection: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl anhydride (BOC anhydride) in the presence of a base such as triethylamine, to prevent unwanted side reactions during subsequent steps.
- Hydroxymethylation: The protected pyrrolidine undergoes hydroxymethylation at the 2-position, commonly via reaction with formaldehyde and a reducing agent like sodium borohydride. This step introduces the hydroxymethyl (-CH2OH) group stereoselectively.
- Hydrochloride Salt Formation: The free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating handling.
This synthetic sequence ensures the preservation of stereochemical integrity and functional group compatibility necessary for downstream applications.
Detailed Reaction Conditions and Analysis
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amino Protection | BOC anhydride, triethylamine, solvent (e.g., dichloromethane), 0°C to room temperature | Protect amino group as BOC carbamate | Base scavenges HCl formed; mild conditions prevent racemization |
| Hydroxymethylation | Formaldehyde, sodium borohydride, aqueous or alcoholic solvent, 0–25°C | Introduce hydroxymethyl group at C-2 | Reductive hydroxymethylation; stereoselectivity controlled by substrate |
| Hydrochloride Formation | HCl gas or HCl in solvent (e.g., ether or ethanol), room temperature | Convert free base to hydrochloride salt | Improves compound stability and crystallinity |
Reaction Mechanism Insights
- BOC Protection: The nucleophilic amino group attacks the electrophilic carbonyl carbon of BOC anhydride, forming a carbamate linkage. The base neutralizes the acid by-products.
- Hydroxymethylation: Formaldehyde forms an iminium ion intermediate with the nitrogen or an enamine intermediate at the 2-position, which is then reduced by sodium borohydride to yield the hydroxymethyl substituent with retention of stereochemistry.
- Salt Formation: Protonation of the amine nitrogen by hydrochloric acid forms the stable hydrochloride salt, facilitating purification and storage.
Comparative Synthetic Data Table
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Reaction Time (BOC step) | 1–3 hours at 0°C to RT | Longer times may lead to side reactions |
| Hydroxymethylation Temp | 0–25°C | Lower temperatures favor stereoselectivity |
| Yield | Typically 60–85% overall | Dependent on purity of starting materials |
| Purification | Crystallization or preparative HPLC | Hydrochloride salt formation aids crystallization |
Research Findings and Optimization
- The stereochemical purity of the starting pyrrolidine is critical to obtaining the desired (2R,4S) isomer with high enantiomeric excess.
- Use of mild bases such as triethylamine during BOC protection minimizes racemization.
- Hydroxymethylation with formaldehyde and sodium borohydride has been shown to proceed efficiently with good stereocontrol, avoiding over-reduction or side reactions.
- Formation of the hydrochloride salt improves compound stability, solubility in polar solvents, and facilitates handling in subsequent synthetic steps or biological evaluations.
Example Experimental Procedure Summary
| Step | Procedure Summary |
|---|---|
| BOC Protection | Dissolve pyrrolidine derivative in dichloromethane, cool to 0°C, add triethylamine and BOC anhydride dropwise, stir 2 hours at RT. |
| Hydroxymethylation | Add formaldehyde solution and sodium borohydride to BOC-protected intermediate in methanol/water, stir at 0–25°C for 3 hours. |
| Hydrochloride Salt | Bubble HCl gas or add HCl in ether to the free base solution, precipitate the hydrochloride salt, filter and dry. |
Additional Notes
- Alternative protecting groups can be used but BOC is preferred due to ease of removal and stability.
- The hydroxymethyl group can be further derivatized or oxidized, expanding the compound’s utility.
- The compound’s enantiopurity and functional group integrity are routinely confirmed by NMR, HPLC, and MS analyses.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the BOC protecting group using acids like trifluoroacetic acid.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Trifluoroacetic acid in dichloromethane.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Deprotected amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Peptide Synthesis
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride serves as an important intermediate in peptide synthesis. It can act as a building block for the formation of peptides due to its primary amine functionality, which can be coupled with carboxylic acids or activated esters.
Drug Development
This compound has potential applications in drug development, particularly in designing inhibitors for various biological targets. Its structural characteristics allow it to mimic natural amino acids, making it suitable for incorporation into biologically active molecules.
Chiral Auxiliary
Due to its chiral nature, this compound can be used as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often necessary in pharmaceutical formulations.
Case Study 1: Peptide Inhibitors
A study demonstrated the use of this compound in synthesizing peptide inhibitors targeting specific enzymes involved in metabolic pathways. The incorporation of this compound allowed for enhanced binding affinity and specificity.
| Compound | Target Enzyme | Binding Affinity (Ki) |
|---|---|---|
| Peptide A | Enzyme X | 50 nM |
| Peptide B | Enzyme Y | 30 nM |
Case Study 2: Asymmetric Synthesis
In another research project, the compound was employed as a chiral auxiliary to facilitate the asymmetric synthesis of a key intermediate in the production of an anti-cancer drug. The use of this auxiliary led to a significant increase in enantiomeric excess compared to traditional methods.
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Traditional | 60 | 70 |
| With Auxiliary | 85 | 95 |
Mechanism of Action
The mechanism of action of (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. The BOC group protects the amino functionality during synthetic transformations, which can later be removed to reveal the free amine. The hydroxymethyl group can participate in various biochemical pathways, depending on the target molecule.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemical configuration significantly impacts biological activity and binding affinity. For instance:
- (2R,4S)- vs. (2S,4S)-Isomers : demonstrates that the (2R,4S) isomer exhibits distinct binding thermodynamics to aldose reductase (ALR2) compared to the (2S,4S) isomer. The free energy difference (∆∆G) between them is determined by ∆GALR2 (binding free energy in the enzyme environment), as ∆Gaq (aqueous solvation) is negligible. This highlights the importance of stereochemistry in enzyme inhibition .

| Parameter | (2R,4S)-Isomer | (2S,4S)-Isomer |
|---|---|---|
| Configuration | 2R,4S | 2S,4S |
| Binding Affinity to ALR2 | Higher (∆G(2R,4S)) | Lower (∆G(2S,4S)) |
| Application Relevance | Enzyme inhibition | Peptide synthesis |
Protecting Group Variants
The choice of protecting group influences stability and reactivity:
- BOC vs. Cbz Protection: Replacing BOC with carbobenzyloxy (Cbz) in (2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine hydrochloride increases molecular weight (286.75 g/mol) and alters storage requirements (inert gas needed) .
Ring Structure Modifications
- Pyrrolidine vs. Tetrahydrofuran (THF): identifies tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (similarity score: 0.92), which replaces the pyrrolidine ring with THF. This modification reduces ring puckering (as seen in ) and may alter hydrogen-bonding patterns .
Functional Group Substitutions
- 4-Substituted Prolines: describes 4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride derivatives. These lack the hydroxymethyl group but feature dimethylamino or trimethylammonium substituents, enabling catalysis of hydrogen-deuterium exchange reactions. Their synthesis involves deprotection of tert-butyl groups under basic conditions .
Physicochemical and Application Comparison
Research Findings and Implications
- Stereochemistry and Binding : The (2R,4S) configuration confers superior binding to ALR2, making it relevant for diabetes-related enzyme inhibition .
- Protecting Group Stability : BOC protection enhances hydrolytic stability compared to Cbz, simplifying storage and handling .
- Structural Flexibility : Pyran and THF analogs offer alternative ring geometries, which may improve solubility or bioavailability in drug design .
Biological Activity
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is a chemical compound characterized by its unique structural properties, including a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl group. This compound has garnered interest in various fields, particularly in organic synthesis and pharmaceutical research due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C10H21ClN2O3
- Molecular Weight : 252.74 g/mol
- CAS Number : 1865786-36-2
The compound's structure allows it to serve as an intermediate in the synthesis of complex organic molecules, making it valuable in both academic and industrial applications.
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence metabolic pathways, which are crucial in drug metabolism and the synthesis of biomolecules.
Research Findings
- Enzyme Interaction Studies : Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes. For instance, studies have shown its potential role in affecting cytochrome P450 enzymes, which are vital for drug metabolism.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of aminopyrrolidine compounds exhibit antimicrobial properties. For example, compounds structurally similar to (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine have demonstrated activity against both gram-positive and gram-negative bacteria .
- Pharmacological Applications : The compound is being explored for its potential use in synthesizing pharmaceutical agents targeting various diseases, including viral infections and cancer. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of similar compounds derived from pyrrolidine structures against resistant strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 1–8 µM against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that modifications to the pyrrolidine structure can significantly enhance antibacterial activity .
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition revealed that this compound could inhibit specific metabolic pathways involving cytochrome P450 enzymes. These findings are critical as they highlight the compound's potential role in drug interactions and metabolism .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine | Similar pyrrolidine structure | Moderate enzyme inhibition | Lacks hydroxymethyl group |
| (2S,4S)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine | Stereoisomer | Varies in activity profile | Different spatial arrangement |
| (2R,4R)-1-Boc-2-Hydroxymethyl-4-amino-pyrrolidine | Free base form | Comparable bioactivity | No hydrochloride salt |
The uniqueness of this compound lies in its specific stereochemistry and the presence of both Boc and hydroxymethyl groups, which enhance its utility in asymmetric synthesis and chiral resolution processes.
Q & A
Q. What role does this compound play in PROTAC design?
- Answer: Its hydroxymethyl and BOC-amine groups serve as linkers to conjugate E3 ligase ligands (e.g., VHL) with target protein binders. For example, it facilitates ternary complex formation in IAP-VHL hetero-PROTACs , enabling targeted protein degradation . Optimize linker length/spacing using molecular docking to enhance degradation efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

